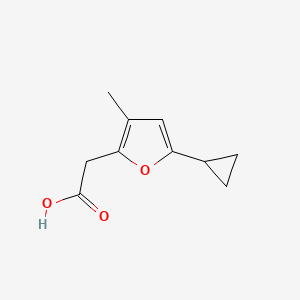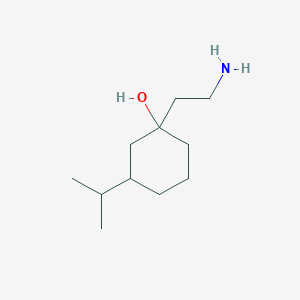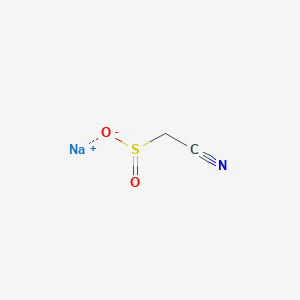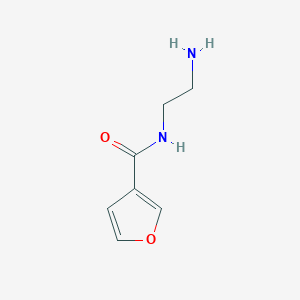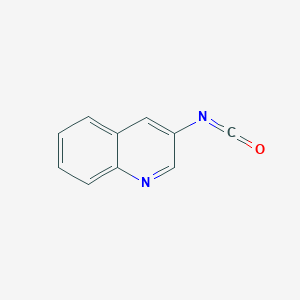
3-Isocyanatoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isocyanatoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features an isocyanate group (-N=C=O) attached to the third position of the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanatoquinoline typically involves the reaction of 3-aminoquinoline with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows: [ \text{3-Aminoquinoline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as triphosgene, can enhance safety and reduce the risk associated with handling phosgene gas.
化学反应分析
Types of Reactions: 3-Isocyanatoquinoline undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: It can participate in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out at room temperature or under mild heating.
Cycloaddition: Reactions often require catalysts such as Lewis acids or transition metals to proceed efficiently.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can use reagents like sodium alkoxides or thiolates.
Major Products:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Functionalized Quinoline Derivatives: Produced through substitution reactions.
科学研究应用
3-Isocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: this compound is utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 3-isocyanatoquinoline involves its interaction with nucleophilic sites in biological molecules. The isocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s therapeutic effects.
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the isocyanate group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position, known for its antimicrobial properties.
Uniqueness: 3-Isocyanatoquinoline is unique due to the presence of the reactive isocyanate group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of a wide range of derivatives and conjugates, enhancing its versatility in research and industrial applications.
属性
IUPAC Name |
3-isocyanatoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVOMFUIQGLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
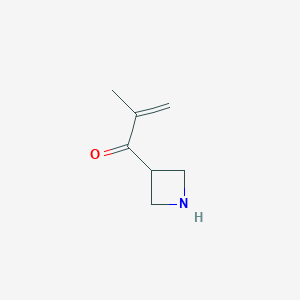
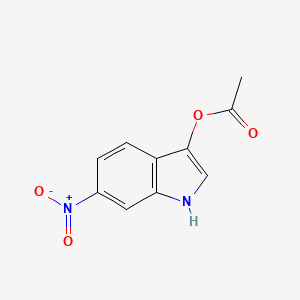
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
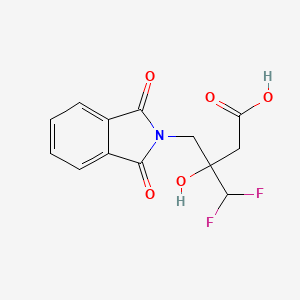
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)

